N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide
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Overview
Description
N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the coupling of tryptamine with a carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction is carried out under reflux conditions in an appropriate solvent, such as methanol or dichloromethane, to yield the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and as a probe for biological assays.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound can form hydrogen bonds with proteins, inhibiting their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-Indolyl)ethyl]succinamic acid (IESA)
- N-[2-(1-Naphthyl)ethyl]succinamic acid (NESA)
Uniqueness
N-[2-[[2-(3-Indolyl)ethyl]amino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide is unique due to its specific structure, which combines an indole moiety with a phenyl group and a carboxamide linkage. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C27H24N4O2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3-phenyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c32-26(28-13-12-20-15-29-24-9-5-4-8-21(20)24)17-31-27(33)19-10-11-25-22(14-19)23(16-30-25)18-6-2-1-3-7-18/h1-11,14-16,29-30H,12-13,17H2,(H,28,32)(H,31,33) |
InChI Key |
QUUIVULARNXZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)C(=O)NCC(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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